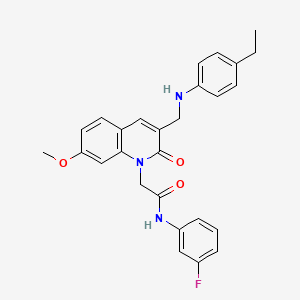
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O3 and its molecular weight is 459.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is recognized for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for this compound is C21H23N3O3, with a molecular weight of approximately 365.433 g/mol. The structure includes several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.433 g/mol |
| IUPAC Name | This compound |
| CAS Number | 932524-62-4 |
Anticancer Properties
Research indicates that compounds with quinoline structures exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell migration. The specific interactions of this compound with cellular pathways involved in cancer progression remain to be fully elucidated.
Antimicrobial Activity
The quinoline moiety is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. Further research is necessary to confirm these effects and understand the underlying mechanisms.
Case Studies
Several studies have explored the biological activity of quinoline derivatives:
- Study on Anticancer Activity : A study published in Molecular Sciences highlighted the design of novel quinoline-based compounds that inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against cancer .
- Antimicrobial Efficacy : Research demonstrated that certain quinoline derivatives exhibited broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of quinoline derivatives, revealing their ability to reduce inflammatory markers in cellular models.
属性
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-3-18-7-10-22(11-8-18)29-16-20-13-19-9-12-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-6-4-5-21(28)14-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGBBJNYYWKUME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














